molecular formula C19H18N4O5S B3614704 2-(3-nitrophenyl)-5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazole

2-(3-nitrophenyl)-5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazole

Cat. No.: B3614704
M. Wt: 414.4 g/mol
InChI Key: WBFBYHNADSHSJL-UHFFFAOYSA-N
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Description

2-(3-nitrophenyl)-5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound features a nitrophenyl group, a piperidinylsulfonylphenyl group, and an oxadiazole ring, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitrophenyl)-5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazole typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Nitrophenyl Group: This step might involve nitration reactions where a phenyl group is nitrated using a mixture of concentrated nitric and sulfuric acids.

    Attachment of the Piperidinylsulfonylphenyl Group: This could involve sulfonylation reactions where a piperidine derivative is reacted with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo various substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(3-nitrophenyl)-1,3,4-oxadiazole: Lacks the piperidinylsulfonylphenyl group.

    5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazole: Lacks the nitrophenyl group.

Uniqueness

The presence of both the nitrophenyl and piperidinylsulfonylphenyl groups in 2-(3-nitrophenyl)-5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazole makes it unique, potentially offering a combination of properties not found in simpler analogs.

Properties

IUPAC Name

2-(3-nitrophenyl)-5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5S/c24-23(25)16-8-4-6-14(12-16)18-20-21-19(28-18)15-7-5-9-17(13-15)29(26,27)22-10-2-1-3-11-22/h4-9,12-13H,1-3,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFBYHNADSHSJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-nitrophenyl)-5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazole
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2-(3-nitrophenyl)-5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazole
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2-(3-nitrophenyl)-5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazole
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2-(3-nitrophenyl)-5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazole
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2-(3-nitrophenyl)-5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazole
Reactant of Route 6
2-(3-nitrophenyl)-5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazole

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